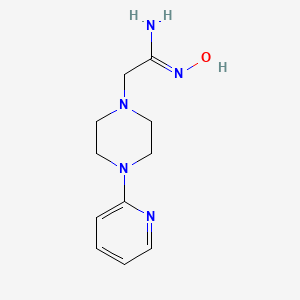
2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide is an organic compound that features a piperazine ring substituted with a methyl group and an ethane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide typically involves the reaction of 4-methylpiperazine with ethane sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced piperazine derivatives.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The piperazine ring can interact with biological targets such as neurotransmitter receptors or enzymes, modulating their activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar structure but lacks the sulfonamide group.
4-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the ethane sulfonamide group.
N-Ethylpiperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide is unique due to the presence of both the piperazine ring and the sulfonamide group. This combination imparts specific chemical and biological properties, making it a valuable compound in medicinal chemistry and other applications.
Properties
Molecular Formula |
C7H17N3O2S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanesulfonamide |
InChI |
InChI=1S/C7H17N3O2S/c1-9-2-4-10(5-3-9)6-7-13(8,11)12/h2-7H2,1H3,(H2,8,11,12) |
InChI Key |
SIQJZNBANCKIKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




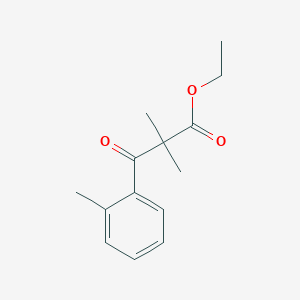
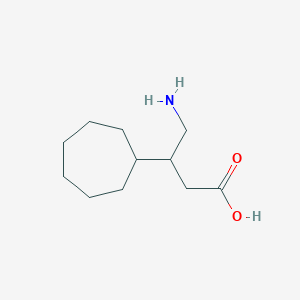

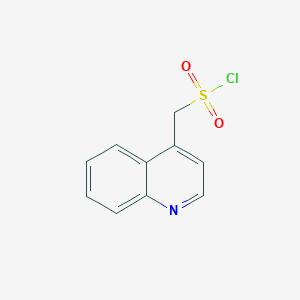

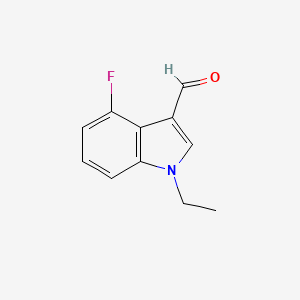
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)
![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)
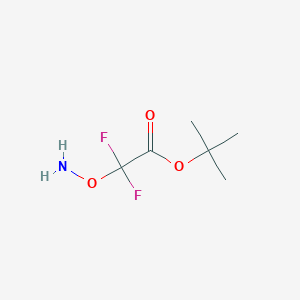
![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)
